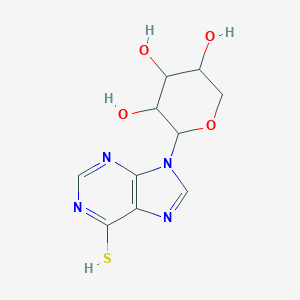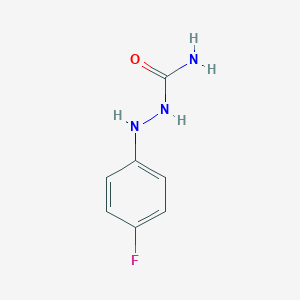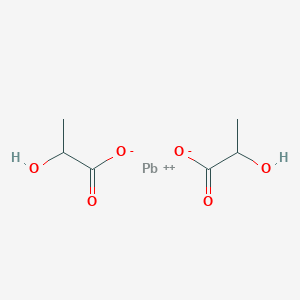
2-amino-4-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-octylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an amino group (-NH2) and an octyl group (C8H17) attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-octylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylamine under basic conditions . Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol is coupled with an octyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using automated reactors. The process often includes the use of high-pressure and high-temperature conditions to ensure efficient conversion and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-octylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
2-amino-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of surfactants, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-octylphenol primarily involves its antioxidant properties. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also modulates various cellular signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
2-amino-4-octylphenol can be compared with other phenolic compounds such as:
Tyrosol: 4-(2-Hydroxyethyl)phenol
Hydroxytyrosol: 4-(2-Hydroxyethyl)-1,2-benzenediol
Uniqueness
This compound is unique due to the presence of both an amino group and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it suitable for specific applications where other phenolic compounds may not be as effective.
List of Similar Compounds
- Tyrosol
- Hydroxytyrosol
- 4-Aminophenol
- 2,4-Dichlorophenol
Properties
CAS No. |
18733-06-7 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
InChI Key |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Key on ui other cas no. |
18733-06-7 |
Synonyms |
2-Amino-4-octylphenol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)










![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
